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Compound of Interest

Compound Name: 3-(3-Bromophenyl)-1,2-oxazol-5-ol

Cat. No.: B6345960 Get Quote

Technical Guide: 3-(3-Bromophenyl)-1,2-oxazol-
5-ol
Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the known physical and

chemical properties of 3-(3-Bromophenyl)-1,2-oxazol-5-ol. Due to the limited availability of

experimental data for this specific compound, this guide combines computed data with

information on closely related analogues to offer a predictive profile. It also outlines a plausible

synthetic route based on established isoxazole synthesis methodologies.

Chemical Identity and Tautomerism
3-(3-Bromophenyl)-1,2-oxazol-5-ol is a heterocyclic compound featuring a bromophenyl

substituent on an isoxazolone core. It is important to note that this compound exists in

tautomeric equilibrium with 5-(3-bromophenyl)isoxazol-3-ol. This equilibrium is a characteristic

feature of 5-hydroxyisoxazoles and can influence the compound's reactivity and biological

activity. The IUPAC name for the more stable tautomer is 5-(3-bromophenyl)-1,2-oxazol-3-one.

[1] For the purpose of this guide, we will refer to the compound as 3-(3-Bromophenyl)-1,2-
oxazol-5-ol, while acknowledging its tautomeric nature.
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3-(3-Bromophenyl)-1,2-oxazol-5-ol 5-(3-Bromophenyl)isoxazol-3-ol

Tautomeric Equilibrium
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Caption: Tautomeric equilibrium of 3-(3-Bromophenyl)-1,2-oxazol-5-ol.

Physical and Chemical Properties
At present, experimentally determined physical and chemical properties for 3-(3-
Bromophenyl)-1,2-oxazol-5-ol are not readily available in the public domain. The following

tables summarize the computed properties sourced from the PubChem database for its

tautomer, 5-(3-Bromophenyl)isoxazol-3-ol.[1]

Calculated Physical Properties
Property Value Source

Molecular Weight 240.05 g/mol PubChem[1]

Exact Mass 238.95819 Da PubChem[1]

Monoisotopic Mass 238.95819 Da PubChem[1]

Topological Polar Surface Area 38.3 Å² PubChem[1]

Heavy Atom Count 13 PubChem[1]

Complexity 252 PubChem[1]

Calculated Chemical Properties
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Property Value Source

XLogP3 2.1 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
3 PubChem[1]

Rotatable Bond Count 1 PubChem[1]

Proposed Synthesis Protocol
While a specific, validated synthesis protocol for 3-(3-Bromophenyl)-1,2-oxazol-5-ol is not

published, a plausible route can be devised based on the well-established synthesis of

isoxazole derivatives from chalcones. The following is a hypothetical, multi-step protocol.

Start Materials:
3-Bromoacetophenone

Substituted Benzaldehyde

Step 1: Claisen-Schmidt Condensation
Formation of Chalcone

(NaOH, Ethanol)

Step 2: Cyclization with Hydroxylamine
Formation of Isoxazole Ring

(NH2OH.HCl, Sodium Acetate, Acetic Acid)

Product:
3-(3-Bromophenyl)-1,2-oxazol-5-ol

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 3-(3-Bromophenyl)-1,2-oxazol-5-ol.

Step 1: Synthesis of 1-(3-Bromophenyl)-3-aryl-prop-2-
en-1-one (Chalcone)
This step involves a Claisen-Schmidt condensation between 3-bromoacetophenone and an

appropriate aromatic aldehyde.

Materials:

3-Bromoacetophenone (1.0 eq)

Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

Sodium hydroxide (NaOH)
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Ethanol

Water

Hydrochloric acid (HCl), dilute

Procedure:

Dissolve 3-bromoacetophenone and the aromatic aldehyde in ethanol in a flask equipped

with a magnetic stirrer.

Cool the mixture in an ice bath.

Slowly add an aqueous solution of NaOH dropwise to the stirred mixture.

Allow the reaction to stir at room temperature for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, acidify the reaction mixture with dilute HCl and pour it over crushed ice.

Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral.

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure

chalcone.

Step 2: Synthesis of 3-(3-Bromophenyl)-5-aryl-isoxazole
This step involves the cyclization of the chalcone with hydroxylamine hydrochloride.

Materials:

1-(3-Bromophenyl)-3-aryl-prop-2-en-1-one (from Step 1) (1.0 eq)

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

Anhydrous sodium acetate

Glacial acetic acid
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Ethanol

Procedure:

Dissolve the chalcone in ethanol in a round-bottom flask.

In a separate beaker, dissolve hydroxylamine hydrochloride and anhydrous sodium acetate

in a minimal amount of hot glacial acetic acid.

Add the hydroxylamine solution to the chalcone solution.

Reflux the mixture for 3-6 hours, monitoring the reaction by TLC.

After completion, concentrate the reaction mixture under reduced pressure.

Pour the concentrated residue onto crushed ice and neutralize with a solution of NaOH.

Collect the precipitated solid by filtration, wash thoroughly with water.

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water

mixture) to yield the final product.

Spectral Data (Predicted)
No experimental spectral data (NMR, IR, Mass Spectrometry) for 3-(3-Bromophenyl)-1,2-
oxazol-5-ol has been published. For researchers synthesizing this compound, the following are

expected characteristic signals based on its structure:

¹H NMR: Aromatic protons of the bromophenyl group would appear as multiplets in the

aromatic region (δ 7.0-8.0 ppm). The proton on the isoxazole ring would likely appear as a

singlet. The hydroxyl proton signal may be broad and its chemical shift will be dependent on

the solvent and concentration.

¹³C NMR: Signals corresponding to the carbons of the bromophenyl ring and the isoxazole

ring would be observed. The carbon bearing the bromine atom would be in the range of δ

120-125 ppm. The carbonyl carbon of the isoxazolone tautomer would be significantly

downfield.
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IR Spectroscopy: A broad O-H stretching band would be expected for the hydroxyl group. A

C=O stretching frequency would be prominent for the isoxazolone tautomer. C=N and C=C

stretching vibrations of the aromatic and heterocyclic rings would also be present.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to

the molecular weight of the compound (240.05 g/mol ), with a characteristic isotopic pattern

for a monobrominated compound (M and M+2 peaks in approximately a 1:1 ratio).

Signaling Pathways and Biological Activity
Currently, there is no published research detailing the involvement of 3-(3-Bromophenyl)-1,2-
oxazol-5-ol in any specific signaling pathways or demonstrating any particular biological

activity. The isoxazole scaffold is present in numerous biologically active compounds,

suggesting that this molecule could be a candidate for screening in various drug discovery

programs.

Conclusion
3-(3-Bromophenyl)-1,2-oxazol-5-ol is a compound with limited available experimental data.

This guide provides a summary of its computed properties and a plausible synthetic route to

aid researchers interested in its synthesis and further investigation. The tautomeric nature of

the 5-hydroxyisoxazole core is a key chemical feature that should be considered in any future

studies. Further experimental work is required to fully characterize its physical, chemical, and

biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b6345960#physical-and-chemical-properties-of-3-3-
bromophenyl-1-2-oxazol-5-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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